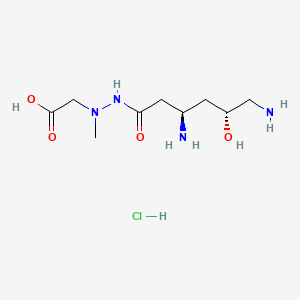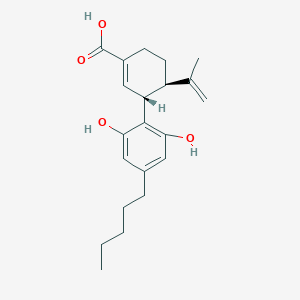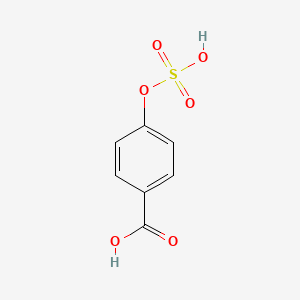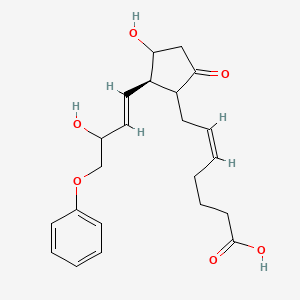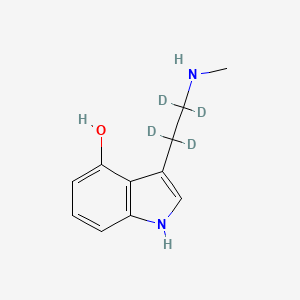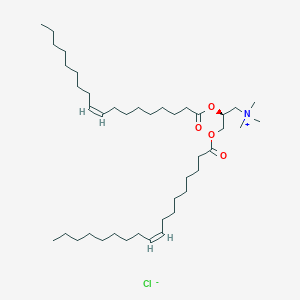
1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) is a cationic lipid commonly used in the formulation of lipid nanoparticles and liposomes. It is known for its ability to form stable complexes with nucleic acids, making it a valuable tool in gene delivery systems. This compound is particularly notable for its role in the development of lipid-based drug delivery systems, including those used in mRNA vaccines.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) is typically synthesized through the esterification of oleic acid with 3-(dimethylamino)-1,2-propanediol, followed by quaternization with methyl chloride. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol to facilitate the esterification and quaternization processes .
Industrial Production Methods
In industrial settings, the production of 1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) involves large-scale esterification and quaternization reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial production .
化学反应分析
Types of Reactions
1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) primarily undergoes substitution reactions due to its cationic nature. It can interact with negatively charged molecules, such as nucleic acids, to form stable complexes. Additionally, it can participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in reactions involving 1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) include nucleic acids, phospholipids, and other cationic lipids. The reactions are typically carried out in aqueous or organic solvents, with conditions optimized to maintain the stability of the lipid-nucleic acid complexes .
Major Products Formed
The major products formed from reactions involving 1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) are lipid-nucleic acid complexes, which are used in gene delivery systems. These complexes are designed to protect nucleic acids from degradation and facilitate their delivery into target cells .
科学研究应用
1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of lipid nanoparticles and liposomes for drug delivery.
Biology: It facilitates the delivery of nucleic acids into cells, making it a valuable tool in genetic research and therapy.
Medicine: It is a key component in the formulation of mRNA vaccines, such as those used for COVID-19.
Industry: It is used in the development of lipid-based drug delivery systems for various therapeutic applications
作用机制
The mechanism of action of 1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) involves its ability to form stable complexes with nucleic acids through electrostatic interactions. The cationic nature of the compound allows it to bind to negatively charged nucleic acids, protecting them from degradation and facilitating their delivery into target cells. Once inside the cells, the nucleic acids can exert their therapeutic effects by upregulating or downregulating specific proteins .
相似化合物的比较
1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) is often compared with other cationic lipids, such as N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). While all these compounds are used in gene delivery systems, 1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) is unique in its ability to form highly stable complexes with nucleic acids, making it particularly effective in protecting and delivering genetic material .
List of Similar Compounds
- N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA)
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- 1,2-dioleoyl-3-dimethylammonium-propane (DODAP)
- 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
属性
分子式 |
C42H80ClNO4 |
|---|---|
分子量 |
698.5 g/mol |
IUPAC 名称 |
[(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C42H80NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,40H,6-19,24-39H2,1-5H3;1H/q+1;/p-1/b22-20-,23-21-;/t40-;/m0./s1 |
InChI 键 |
KSXTUUUQYQYKCR-KVINLOACSA-M |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Cl-] |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Y-c[D-Pen-(3-I)Tyr-GSFC]KR-NH2](/img/structure/B10854048.png)
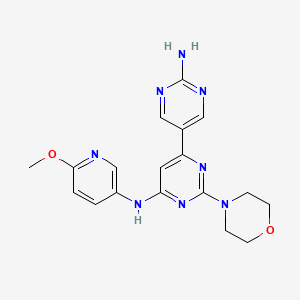
![4-[12-Hydroxy-12-(3-hydroxyprop-1-enyl)-11-methyl-21-oxo-5-hexacyclo[14.7.1.01,19.03,8.09,24.011,15]tetracosa-3(8),4,6,19-tetraenyl]benzonitrile](/img/structure/B10854053.png)
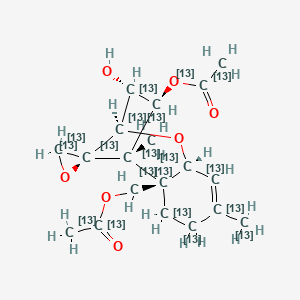
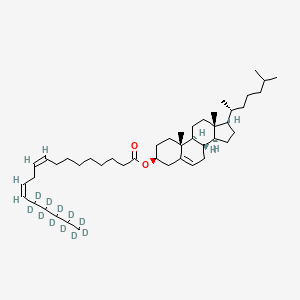
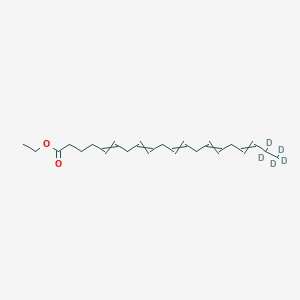
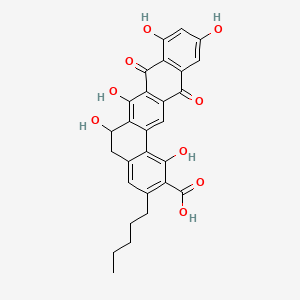
![1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B10854098.png)
